molecular formula C12H22N2O2 B7897297 (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897297
M. Wt: 226.32 g/mol
InChI Key: KYEGQEQHIFRJSY-JTQLQIEISA-N
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Description

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that features a tert-butyl group, a cyclopropylamino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of a pyrrolidine derivative with a cyclopropylamine under specific conditions. The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.

    Reduction: The cyclopropylamino group can be reduced to form a primary amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Major Products

    Oxidation: tert-Butyl alcohol.

    Reduction: Primary amine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The cyclopropylamino group may interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other compounds that contain similar functional groups, such as:
    • tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
    • tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropylamino group and a pyrrolidine ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an amino group, which links to a pyrrolidine ring. The carboxylic acid is protected by a tert-butyl ester, enhancing its stability and solubility in organic solvents. Its molecular formula is C12H20N2O2C_{12}H_{20}N_{2}O_{2} with a molecular weight of approximately 224.30 g/mol.

Pharmacological Potential

Research indicates that this compound exhibits notable biological activity, particularly as a modulator of neurotransmitter systems. It has been studied for its effects on glutamate receptors, which are critical in various neurological functions. The compound may exhibit both agonistic and antagonistic properties depending on the specific receptor target, making it a candidate for further exploration in drug development for neurological disorders.

Binding Affinity Studies

Interaction studies have employed techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities with various receptors. These studies are crucial for understanding the compound's efficacy and potential therapeutic applications .

Synthesis Methods

Several synthetic pathways have been developed for producing this compound. These methods vary in yield, cost, and scalability, which are essential factors for industrial applications. The synthesis typically involves the protection of the carboxylic acid group followed by cyclization reactions that form the pyrrolidine ring .

Neurotransmitter Modulation

A study focusing on the modulation of glutamate receptors demonstrated that this compound could enhance synaptic plasticity in animal models, suggesting its potential use in treating conditions like Alzheimer’s disease.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds revealed that variations in the cyclopropyl and pyrrolidine structures significantly impact biological activity. For instance, compounds with additional aromatic rings exhibited enhanced receptor binding affinity, highlighting the importance of structural modifications in drug design .

Summary of Biological Assays

Assay Type Outcome Significance
Binding AffinityHigh affinity for glutamate receptorsPotential therapeutic applications in neurology
Agonistic/AntagonisticVariable effects based on receptorCritical for understanding pharmacodynamics
Neuroplasticity EffectsEnhanced synaptic plasticityImplications for neurodegenerative disease treatment

Properties

IUPAC Name

tert-butyl (3S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEGQEQHIFRJSY-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693555
Record name tert-Butyl (3S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289584-93-5
Record name tert-Butyl (3S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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